1-Chloro-3-methyl-5-nitro-isoquinoline
Description
1-Chloro-3-methyl-5-nitro-isoquinoline is a substituted isoquinoline derivative featuring a chloro group at position 1, a methyl group at position 3, and a nitro group at position 4. Isoquinolines are heterocyclic aromatic compounds with applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C10H7ClN2O2 |
|---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
1-chloro-3-methyl-5-nitroisoquinoline |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-5-8-7(10(11)12-6)3-2-4-9(8)13(14)15/h2-5H,1H3 |
InChI Key |
HIFFKFQOHFVGIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2[N+](=O)[O-])C(=N1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations :
- Positional Isomerism: The 1-chloro-6-methyl-5-nitroisoquinoline () shares the same substituents as the target compound but differs in methyl group placement. This positional variation may alter electronic effects, solubility, and biological interactions .
- Dihydro vs.
- Fused-Ring Systems: Indenoisoquinolines () exhibit enhanced rigidity and planar structures, favoring intercalation with DNA or proteins .
Physical and Spectral Properties
- Melting Points and Solubility: While direct data for the target compound are absent, analogs like ethyl 7-chloro-1-methylisoquinoline-3-carboxylate () exhibit melting points ranging from 120–150°C, influenced by ester groups. The target’s nitro and chloro groups likely reduce solubility in polar solvents compared to carboxylate derivatives .
- NMR Trends: In H NMR chemical shifts for isoquinoline protons range from δ 7.5–9.0 ppm. The nitro group in the target compound would deshield adjacent protons, causing downfield shifts distinct from methoxy or trifluoromethyl analogs .
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